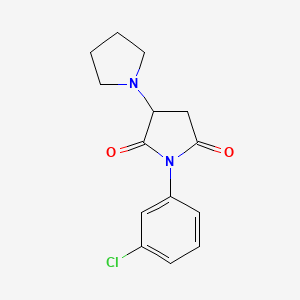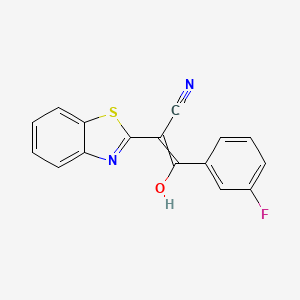
2-(1,3-benzothiazol-2-yl)-3-(3-fluorophenyl)-3-hydroxyprop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Benzothiazol-2-yl)-3-(3-fluorophenyl)-3-hydroxyprop-2-enenitrile is a complex organic compound characterized by its benzothiazole and fluorophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common method is the Knoevenagel condensation, where 1,3-benzothiazol-2-yl methylene malononitrile reacts with 3-fluorophenyl hydrazine under acidic conditions. The reaction proceeds through the formation of an intermediate that undergoes cyclization to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The fluorophenyl group can be oxidized to form a fluorophenol derivative.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of the nitrile group.
Substitution: Electrophilic substitution reactions typically use strong acids like sulfuric acid (H₂SO₄).
Major Products Formed:
Oxidation: Fluorophenol derivatives.
Reduction: Amines.
Substitution: Substituted benzothiazoles.
Applications De Recherche Scientifique
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which this compound exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would depend on the biological context and the specific derivatives formed.
Comparaison Avec Des Composés Similaires
2-(1,3-Benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyprop-2-enenitrile: Similar structure with a different position of the fluorophenyl group.
2-(1,3-Benzothiazol-2-yl)-3-(2-fluorophenyl)-3-hydroxyprop-2-enenitrile: Another positional isomer with different biological activity.
Uniqueness: The uniqueness of 2-(1,3-Benzothiazol-2-yl)-3-(3-fluorophenyl)-3-hydroxyprop-2-enenitrile lies in its specific arrangement of functional groups, which can lead to distinct chemical and biological properties compared to its isomers.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C16H9FN2OS |
|---|---|
Poids moléculaire |
296.3 g/mol |
Nom IUPAC |
2-(1,3-benzothiazol-2-yl)-3-(3-fluorophenyl)-3-hydroxyprop-2-enenitrile |
InChI |
InChI=1S/C16H9FN2OS/c17-11-5-3-4-10(8-11)15(20)12(9-18)16-19-13-6-1-2-7-14(13)21-16/h1-8,20H |
Clé InChI |
FZHYPTZVJHBULK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)C(=C(C3=CC(=CC=C3)F)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Furan-2-ylmethylidene)-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B10811678.png)
![N-(3-Cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(piperidin-1-yl)acetamide](/img/structure/B10811685.png)
![2-(4-Bromophenoxy)-1-[4-(ethylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B10811690.png)
![2-(4-Methylphenoxy)-1-[4-(propylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B10811704.png)
![5-[[2-[4-(2-Hydroxyethyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B10811707.png)

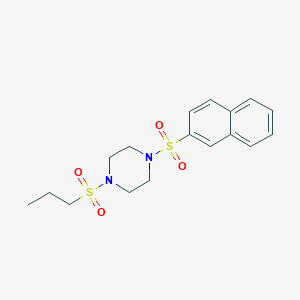
![methyl 2-{[(4-nitrophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B10811718.png)
![2-[2-(2-Methoxyphenoxy)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10811724.png)
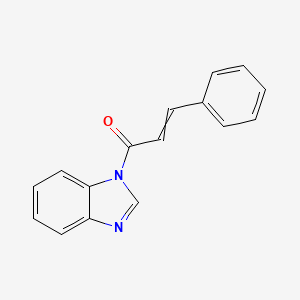
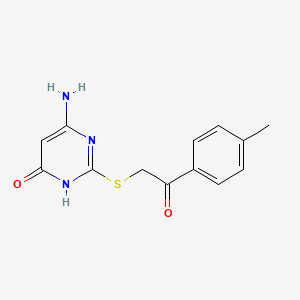
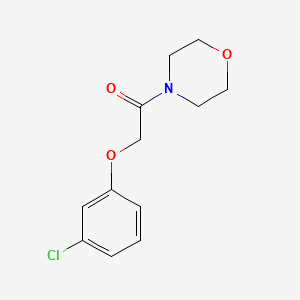
![Ethyl 5-methyl-4-oxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B10811752.png)
